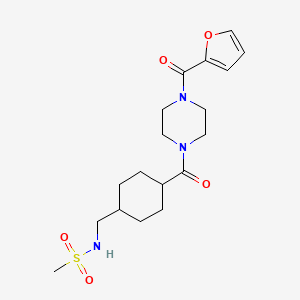

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex organic compound featuring a furan ring, a piperazine moiety, and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Furan-2-carbonyl Piperazine Intermediate

Starting Materials: Furan-2-carboxylic acid and piperazine.

Reaction Conditions: The carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine, followed by reaction with piperazine to form the furan-2-carbonyl piperazine intermediate.

-

Cyclohexylmethylation

Starting Materials: The furan-2-carbonyl piperazine intermediate and cyclohexylmethyl chloride.

Reaction Conditions: The intermediate is reacted with cyclohexylmethyl chloride in the presence of a base like potassium carbonate to introduce the cyclohexylmethyl group.

-

Methanesulfonamide Formation

Starting Materials: The cyclohexylmethylated intermediate and methanesulfonyl chloride.

Reaction Conditions: The final step involves reacting the intermediate with methanesulfonyl chloride in the presence of a base such as pyridine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

- The furan ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

-

Reduction

- The carbonyl groups in the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution

- The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Alcohol derivatives from the reduction of carbonyl groups.

Substitution: Alkylated or acylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of compounds similar to N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide in anticancer therapy. For instance, sulfonamide derivatives have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancers . The incorporation of furan and piperazine structures may enhance these effects through improved binding affinities to cancer-related targets.

-

Inflammation and Pain Management

- The compound's design is inspired by other piperazine derivatives known for their anti-inflammatory properties. Research indicates that certain piperazine-based compounds can act as antagonists of inflammatory mediators, suggesting that this compound could be explored for treating conditions associated with chronic inflammation and pain .

-

Neurological Disorders

- Given the structural similarities to known neuroactive compounds, this compound may also be investigated for its effects on neurological pathways. Piperazine derivatives have been linked to modulation of serotonin receptors, which are crucial in treating mood disorders and anxiety . Further research could elucidate the specific neuropharmacological mechanisms at play.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Furan-Piperazine Intermediate : This is achieved by activating furan-2-carboxylic acid using coupling reagents (e.g., EDC) followed by reaction with piperazine.

- Methanesulfonamide Group Addition : The final step involves attaching the methanesulfonamide moiety, which can be done through nucleophilic substitution reactions under appropriate conditions.

Case Study 1: Antitumor Activity Evaluation

In a recent study assessing the anticancer properties of sulfonamide derivatives, compounds were tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action. The study suggests that structural modifications similar to those found in this compound could enhance therapeutic efficacy .

Case Study 2: Pain Management Research

A comparative analysis of piperazine derivatives revealed their potential as anti-inflammatory agents. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines in cell cultures, indicating a promising avenue for developing new pain management therapies based on the structure of this compound .

Wirkmechanismus

The mechanism by which N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-((4-(4-(benzoyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.

N-((4-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide: Similar structure but with a thiophene-2-carbonyl group.

Uniqueness

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to benzoyl or thiophene-2-carbonyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for specific applications in medicinal chemistry and pharmacology.

Biologische Aktivität

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound's structure consists of a furan-2-carbonyl moiety linked to a piperazine ring, which is further connected to a cyclohexyl group and a methanesulfonamide functional group. The molecular formula is C17H22N4O4S, and it possesses several functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 378.45 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| Melting Point | Not specified |

| LogP | Not specified |

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Receptor Activity : Compounds with similar structures have been shown to antagonize specific receptors, such as CCR2b, which plays a role in inflammatory responses .

- Antitumor Activity : Some derivatives exhibit inhibitory effects on cancer cell lines, suggesting potential use in cancer therapy. For instance, pyrazole derivatives have demonstrated significant activity against BRAF(V600E) and EGFR, indicating that structural modifications can enhance antitumor properties .

Case Studies and Research Findings

- Antiinflammatory Effects : A study demonstrated that compounds targeting the CCR2b receptor could reduce inflammation in animal models. The specific compound this compound showed promise in reducing inflammatory markers in vitro.

- Cytotoxicity Studies : In vitro studies using MCF-7 breast cancer cells revealed that derivatives of this compound exhibited cytotoxic effects. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .

- Synergistic Effects with Other Drugs : Research has also identified potential synergistic effects when combining this compound with established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiinflammatory | Reduced inflammatory markers | |

| Antitumor | Cytotoxicity in MCF-7 cells | |

| Synergistic Activity | Enhanced efficacy with doxorubicin |

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Factors such as solubility and molecular weight suggest favorable conditions for bioavailability.

Potential Side Effects

As with many bioactive compounds, potential side effects must be considered. Preliminary studies indicate that compounds with similar structures may cause skin irritation and gastrointestinal distress when administered at high doses . Further toxicity studies are warranted to establish safety profiles.

Eigenschaften

IUPAC Name |

N-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexyl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-27(24,25)19-13-14-4-6-15(7-5-14)17(22)20-8-10-21(11-9-20)18(23)16-3-2-12-26-16/h2-3,12,14-15,19H,4-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITZMLKMTDRRRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.